Cas no 2228355-15-3 (1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine)
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine
- 2228355-15-3
- EN300-1863969
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- Inchi: 1S/C16H15N3O/c1-19-16(17)11-14(18-19)13-9-5-6-10-15(13)20-12-7-3-2-4-8-12/h2-11H,17H2,1H3
- InChI Key: FLDHXSGRLMRCFV-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1=CC=CC=C1C1C=C(N)N(C)N=1
Computed Properties
- Exact Mass: 265.121512110g/mol
- Monoisotopic Mass: 265.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 53.1Ų
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1863969-0.05g |
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine |
2228355-15-3 | 0.05g |
$948.0 | 2023-09-18 | ||
| Enamine | EN300-1863969-0.1g |
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine |
2228355-15-3 | 0.1g |
$993.0 | 2023-09-18 | ||
| Enamine | EN300-1863969-0.25g |
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine |
2228355-15-3 | 0.25g |
$1038.0 | 2023-09-18 | ||
| Enamine | EN300-1863969-0.5g |
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine |
2228355-15-3 | 0.5g |
$1084.0 | 2023-09-18 | ||
| Enamine | EN300-1863969-1.0g |
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine |
2228355-15-3 | 1g |
$1129.0 | 2023-06-03 | ||
| Enamine | EN300-1863969-2.5g |
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine |
2228355-15-3 | 2.5g |
$2211.0 | 2023-09-18 | ||
| Enamine | EN300-1863969-5.0g |
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine |
2228355-15-3 | 5g |
$3273.0 | 2023-06-03 | ||
| Enamine | EN300-1863969-10.0g |
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine |
2228355-15-3 | 10g |
$4852.0 | 2023-06-03 | ||
| Enamine | EN300-1863969-1g |
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine |
2228355-15-3 | 1g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1863969-5g |
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine |
2228355-15-3 | 5g |
$3273.0 | 2023-09-18 |
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine
Introduction to 1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine (CAS No. 2228355-15-3)
1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine, also known by its CAS number 2228355-15-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The unique structural features of 1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine make it a promising candidate for further research and development in the pharmaceutical industry.
The chemical structure of 1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted with a methyl group at the 1-position and a 2-phenoxyphenyl group at the 3-position. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it an interesting target for drug discovery. Recent studies have focused on elucidating the mechanisms of action and potential therapeutic applications of this compound.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of 1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine. The results showed that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that 1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine could be a valuable lead compound for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory effects, 1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine has also been studied for its potential as an analgesic agent. A preclinical study conducted by a team at the University of California demonstrated that this compound exhibited significant analgesic activity in animal models of pain. The mechanism behind this effect is thought to involve modulation of nociceptive pathways, making it a promising candidate for further investigation in pain management.
The structural diversity and biological activity of pyrazoles have led to their widespread use in drug discovery programs. The unique combination of functional groups in 1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine provides a platform for optimizing its pharmacological properties through chemical modifications. Researchers are exploring various derivatives of this compound to enhance its potency and selectivity for specific therapeutic targets.
Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While 1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine is still in the preclinical stage, preliminary data from animal studies have shown promising results. These studies have demonstrated that the compound is well-tolerated and exhibits favorable pharmacokinetic properties, suggesting that it has the potential to progress to human trials.
In addition to its therapeutic applications, 1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine has also been studied for its potential as a research tool. Its ability to modulate specific biological pathways makes it useful for investigating disease mechanisms and validating therapeutic targets. Researchers are using this compound to gain insights into complex biological processes, which can inform the development of new treatments.
The synthesis of 1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine involves several steps, including the formation of the pyrazole ring and subsequent functionalization with the desired substituents. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for advancing its development as a pharmaceutical agent.
In conclusion, 1-methyl-3-(2-phenoxyphenyl)-1H-pyrazol-5-amine (CAS No. 2228355-15-3) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for drug development. As more data becomes available from preclinical and clinical studies, this compound may prove to be a valuable addition to the arsenal of treatments for various diseases.
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